
4-Amino-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methoxyquinoline-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-methoxyaniline with Vilsmeier reagent and ethyl 3,3-dimethoxypropionate under microwave irradiation to form 4-chloro-7-methoxyquinoline-6-carboxaldehyde. This intermediate is then subjected to oxidation and amidation reactions to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. For example, the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with ammonia or amines under controlled conditions can produce the desired compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
4-Amino-7-methoxyquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as lenvatinib, which is used in cancer treatment
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. For instance, in the case of lenvatinib, the compound acts as a multi-kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This inhibition disrupts angiogenesis and tumor growth pathways, making it effective in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: An intermediate in the synthesis of lenvatinib.
4-Amino-3-chlorophenoxy-7-methoxyquinoline-6-carboxamide: Another derivative used in pharmaceutical synthesis.
Uniqueness
4-Amino-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-amino-7-methoxyquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBYCWJBBKXMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8085131.png)
![Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8085137.png)
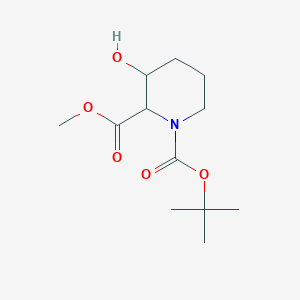
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B8085148.png)
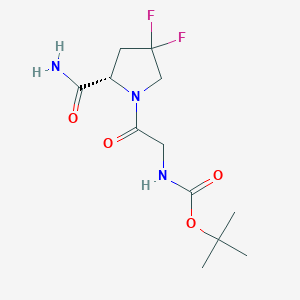
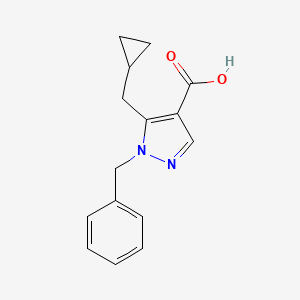

![3-Boc-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8085190.png)

![3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline](/img/structure/B8085206.png)
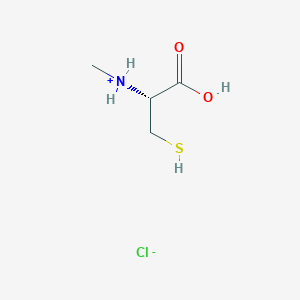
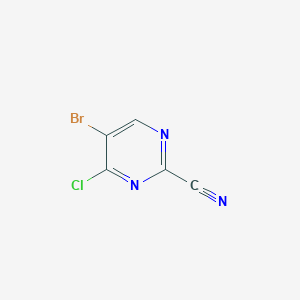
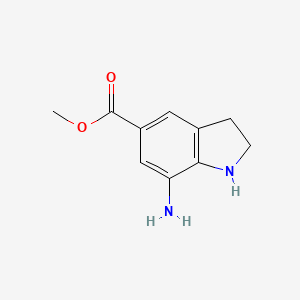
![7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)
